molecular formula C17H22N2O2 B2487033 N-(4-cyanooxan-4-yl)-3-phenylpentanamide CAS No. 1355848-63-3

N-(4-cyanooxan-4-yl)-3-phenylpentanamide

Cat. No.: B2487033
CAS No.: 1355848-63-3
M. Wt: 286.375
InChI Key: COZRSVJEQPQYAY-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-3-phenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a phenyl group at the third carbon and a 4-cyanooxan-4-yl moiety (a tetrahydropyran ring with a cyano group) at the nitrogen terminus. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and balanced solubility, making it a candidate for pharmaceutical exploration .

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-14(15-6-4-3-5-7-15)12-16(20)19-17(13-18)8-10-21-11-9-17/h3-7,14H,2,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZRSVJEQPQYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) 4-Methyl-3-oxo-N-phenylpentanamide
  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Key Features : Lacks the tetrahydropyran ring; instead, it has a methyl and oxo group at the fourth carbon.
  • Properties : Higher polarity (logP ~1.8) and aqueous solubility compared to the target compound due to the oxo group, but reduced lipophilicity may limit membrane permeability .
b) NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide)
  • Molecular Formula : C₁₆H₁₅N₃O₂S
  • Molecular Weight : 313.37 g/mol
  • Key Features: Contains a thiazolidinone core and nicotinamide group.
c) 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide
  • Molecular Formula : C₂₅H₂₈N₆O
  • Molecular Weight : 452.53 g/mol
  • Key Features: Piperazine and quinoline substituents.
  • Properties : Enhanced bioavailability due to the piperazine ring but higher molecular weight (452.53 vs. 298.38) may affect pharmacokinetics .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight logP Solubility Key Substituents Notable Properties
N-(4-cyanooxan-4-yl)-3-phenylpentanamide 298.38 ~2.5 Moderate 4-cyanooxan-4-yl, phenyl Balanced lipophilicity, stability
4-Methyl-3-oxo-N-phenylpentanamide 205.25 ~1.8 High Methyl, oxo, phenyl High polarity, limited membrane penetration
NAT-1 313.37 ~2.0 Low Thiazolidinone, nicotinamide Enzyme inhibition potential
Quinolin-3-yl-pentanamide derivative 452.53 ~3.2 Moderate Piperazine, quinoline Improved bioavailability

Functional Group Impact

  • Cyanooxan Group: The tetrahydropyran ring with a cyano substituent in the target compound enhances solubility compared to purely aromatic substituents (e.g., phthalimides in ) while maintaining moderate lipophilicity. This contrasts with compounds like NAT-1, where the thiazolidinone core may hinder solubility .
  • Pentanamide Backbone : Shared with 4-methyl-3-oxo-N-phenylpentanamide, but the absence of the oxo group in the target compound reduces polarity, favoring membrane permeability .

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